molecular formula C11H9FN2O B6385319 5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol CAS No. 1111103-92-4

5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol

Cat. No.: B6385319
CAS No.: 1111103-92-4
M. Wt: 204.20 g/mol
InChI Key: QLXFHDAYKMUOCD-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol is a heterocyclic compound that contains both pyrimidine and phenyl groups. The presence of a fluorine atom and a methyl group on the phenyl ring, along with a hydroxyl group on the pyrimidine ring, gives this compound unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and guanidine.

    Formation of Pyrimidine Ring: The aldehyde reacts with guanidine under basic conditions to form the pyrimidine ring.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the 2-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for higher yields and purity. This could involve the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(4-Fluoro-3-methylphenyl)pyrimidin-2-one.

    Reduction: Formation of 5-(4-Fluoro-3-methylphenyl)pyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the hydroxyl group can form hydrogen bonds. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-3-methylphenyl)pyrimidin-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Methylphenyl)pyrimidin-2-ol: Lacks the fluorine atom.

    5-(4-Fluorophenyl)pyrimidin-2-ol: Lacks the methyl group.

Uniqueness

The presence of both the fluorine atom and the methyl group on the phenyl ring makes 5-(4-Fluoro-3-methylphenyl)pyrimidin-2-ol unique. This combination of substituents can enhance the compound’s biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)9-5-13-11(15)14-6-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXFHDAYKMUOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686796
Record name 5-(4-Fluoro-3-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-92-4
Record name 5-(4-Fluoro-3-methylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111103-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluoro-3-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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